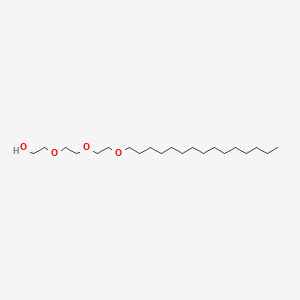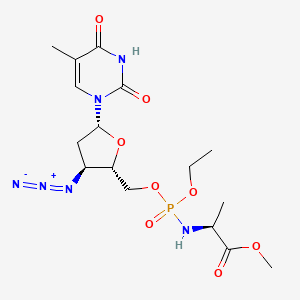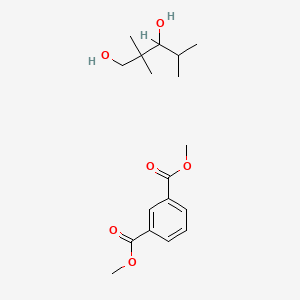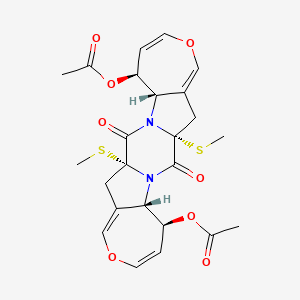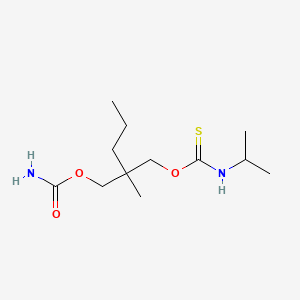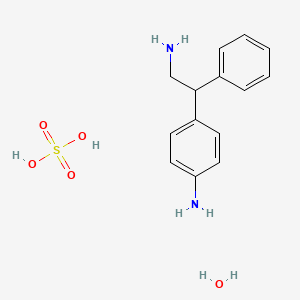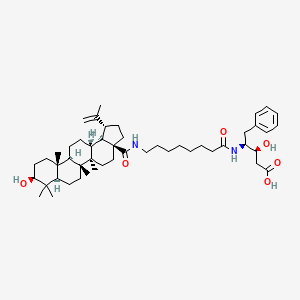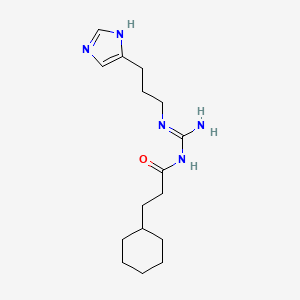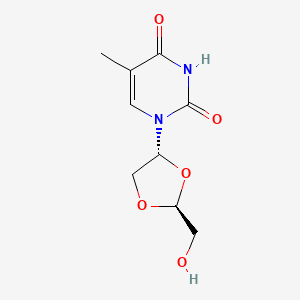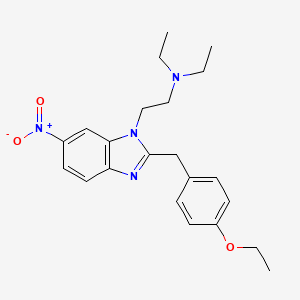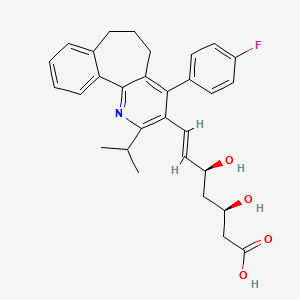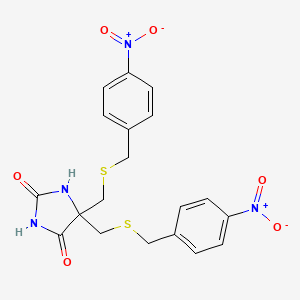
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a central imidazolidinedione core with two 4-nitrophenylmethylthio groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the 4-nitrophenylmethylthio groups. Common reagents used in these reactions include thiols, nitrobenzyl halides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Scientific Research Applications
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups and thioether linkages play crucial roles in these interactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dithiobis(2-nitrobenzoic acid): Known for its use in quantifying sulfhydryl groups in proteins.
Bis(4-methoxyphenyl) disulfide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride stands out due to its unique combination of nitro and thioether groups attached to an imidazolidinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
142979-86-0 |
|---|---|
Molecular Formula |
C19H18N4O6S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5,5-bis[(4-nitrophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N4O6S2/c24-17-19(21-18(25)20-17,11-30-9-13-1-5-15(6-2-13)22(26)27)12-31-10-14-3-7-16(8-4-14)23(28)29/h1-8H,9-12H2,(H2,20,21,24,25) |
InChI Key |
FGSYJGZLKDLUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



